![molecular formula C10H15ClN2O B2421399 3-[(Ethylamino)methyl]benzamide hydrochloride CAS No. 1394040-70-0](/img/structure/B2421399.png)

3-[(Ethylamino)methyl]benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

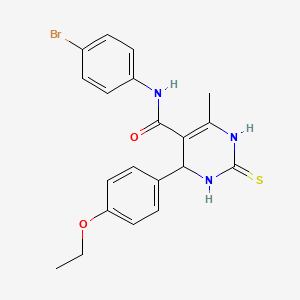

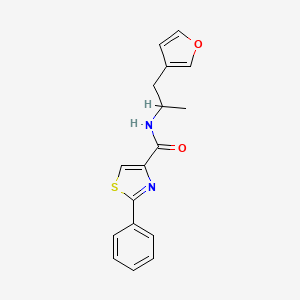

3-[(Ethylamino)methyl]benzamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O . It is listed under CAS Number: 1394040-70-0 .

Molecular Structure Analysis

The molecular structure of 3-[(Ethylamino)methyl]benzamide hydrochloride can be analyzed using various spectroscopic methods, including infrared spectra, NMR, and mass spectrometry .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(Ethylamino)methyl]benzamide hydrochloride can be determined using various methods. Information like its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be obtained .Applications De Recherche Scientifique

Receptor Binding Studies

The substituted benzamide compound eticlopride, closely related to 3-[(Ethylamino)methyl]benzamide hydrochloride, demonstrates selective blocking of dopamine-D2 binding sites in the rat brain. This high specificity and affinity make it a valuable tool for studying dopamine-D2 receptors (Hall, Köhler, & Gawell, 1985). Similarly, [3H]eticlopride, a radiolabelled version of this compound, is used for in vitro and in vivo receptor binding studies, showing high specificity to dopamine or neuroleptic receptors in dopamine-rich brain areas (Köhler, Hall, & Gawell, 1986).

Neuroleptic Activity

Benzamides, including derivatives of 3-[(Ethylamino)methyl]benzamide hydrochloride, have been synthesized and evaluated for their neuroleptic activity. For instance, compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide have shown significant neuroleptic potential, indicating their use in the treatment of psychosis (Iwanami et al., 1981).

GABAergic Synaptic Transmission

Studies on etifoxine, a derivative of 3-[(Ethylamino)methyl]benzamide hydrochloride, indicate its effect on GABA(A) receptor function, suggesting its potential use in anxiolytic therapy (Schlichter et al., 2000).

Stearoyl-CoA Desaturase-1 Inhibition

Certain derivatives of 3-[(Ethylamino)methyl]benzamide hydrochloride, like 4-ethylamino-3-(2-hydroxyethoxy)-N-[5-(3-trifluoromethylbenzyl)thiazol-2-yl]benzamide, have been identified as potent inhibitors of stearoyl-CoA desaturase-1 (SCD-1), a key enzyme in lipid metabolism. This indicates potential therapeutic applications in metabolic disorders (Uto et al., 2009).

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides, related to 3-[(Ethylamino)methyl]benzamide hydrochloride, have been synthesized and evaluated for cardiac electrophysiological activity, indicating their potential as selective class III agents in cardiac arrhythmia treatment (Morgan et al., 1990).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care. They should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It is also recommended to use personal protective equipment as required .

Mécanisme D'action

Target of Action

The primary target of 3-[(Ethylamino)methyl]benzamide hydrochloride is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into various pro-inflammatory compounds, thereby reducing inflammation .

Biochemical Pathways

The key biochemical pathway affected by 3-[(Ethylamino)methyl]benzamide hydrochloride is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of pro-inflammatory compounds .

Result of Action

The molecular and cellular effects of 3-[(Ethylamino)methyl]benzamide hydrochloride’s action primarily involve the reduction of inflammation . By inhibiting the production of pro-inflammatory compounds, the compound can effectively reduce inflammation and associated symptoms .

Propriétés

IUPAC Name |

3-(ethylaminomethyl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-12-7-8-4-3-5-9(6-8)10(11)13;/h3-6,12H,2,7H2,1H3,(H2,11,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDJHCCIVNQKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)C(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Ethylamino)methyl]benzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00385302-01_C42H68O14_(3beta,5xi,9xi)-3-{[2-O-(beta-D-Glucopyranosyl)-beta-D-glucopyranosyl]oxy}-23-hydroxyolean-12-en-28-oic acid](/img/structure/B2421317.png)

![N-butan-2-yl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2421324.png)

![4-[2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2421325.png)

![N-[(4-Fluorophenyl)methyl]-1,1-bis(4-methoxyphenyl)methanimine](/img/structure/B2421326.png)

![6,8-dibromo-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2421330.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2421333.png)

![8-(2-Fluorophenyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1,3,5-trihydro-4-imidazo lino[1,2-h]purine-2,4-dione](/img/structure/B2421334.png)

![5-bromo-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2421336.png)